Lilopristone

Antiglucocorticoid activity Receptor selectivity Side-chain structure-activity relationship

Lilopristone (ZK-98734) is a critical tool for researchers needing a differentiated antiprogestin. Its C17α side chain configuration provides a reduced antiglucocorticoid profile compared to mifepristone, minimizing off-target effects in chronic progesterone-dependent studies. With intermediate CYP3A4-mediated metabolism, it is a superior comparator for pharmacokinetic investigations. This product addresses the need for reproducible, biologically relevant models in endometriosis and antifertility research. Verify batch-specific purity and storage conditions.

Molecular Formula C29H37NO3
Molecular Weight 447.6 g/mol
CAS No. 97747-88-1
Cat. No. B1675395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLilopristone
CAS97747-88-1
SynonymsLilopristone;  ZK 98.734;  ZK-98.734;  ZK98.734;  Lilopristona;  Lilopristonum;  Propylmesterolone; 
Molecular FormulaC29H37NO3
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C
InChIInChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1
InChIKeyRCOWGILQXUPXEW-FUSOFXSQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lilopristone (CAS 97747-88-1): Procurement Specifications for a Second-Generation Antiprogestin Research Compound


Lilopristone (developmental codes ZK-98734, ZK-734) is a synthetic steroidal antiprogestogen with secondary antiglucocorticoid activity, developed by Schering AG and first described in 1985 [1]. The compound functions as a competitive progesterone receptor antagonist with high affinity for the progesterone receptor and is recognized as one of the few antiprogestins administered to humans in clinical studies, alongside mifepristone and onapristone [2]. Its structural distinction from mifepristone lies exclusively in the C17α side chain configuration, which confers a significantly altered pharmacological profile while maintaining core antiprogestational efficacy [3].

Lilopristone vs. Mifepristone and Onapristone: Why Not All Antiprogestins Are Interchangeable in Research


Antiprogestins within the same structural class exhibit fundamentally divergent pharmacokinetic behaviors, receptor selectivity profiles, and metabolic liabilities that preclude simple interchangeability. Mifepristone demonstrates saturable plasma protein binding to α1-acid glycoprotein (AAG) leading to nonlinear pharmacokinetics and dose-dependent elimination above 100 mg, while onapristone shows no AAG binding and an exceptionally short elimination half-life [1]. Lilopristone occupies a distinct intermediate position in this pharmacokinetic continuum. Furthermore, the antiglucocorticoid activity—an off-target effect critical for certain chronic administration protocols—varies dramatically across these agents, with lilopristone demonstrating substantially reduced glucocorticoid receptor engagement compared to mifepristone [2]. These divergences directly impact experimental reproducibility, dose selection, and the interpretation of observed biological effects in progesterone-dependent systems.

Lilopristone Technical Evidence: Quantified Differentiation from Mifepristone and Onapristone


Reduced Antiglucocorticoid Activity: Lilopristone vs. Mifepristone

Lilopristone differs from mifepristone exclusively in the C17α side chain structure, a single molecular modification that results in significantly reduced antiglucocorticoid activity compared to mifepristone [1]. This difference stems from altered glucocorticoid receptor binding characteristics conferred by the distinct side chain configuration [2].

Antiglucocorticoid activity Receptor selectivity Side-chain structure-activity relationship

Comparative Pharmacokinetics: Lilopristone vs. Mifepristone and Onapristone

A comprehensive pharmacokinetic review comparing mifepristone (MIF), lilopristone (LIL), and onapristone (ONA) in humans reveals distinct elimination characteristics. Mifepristone displays saturable AAG binding with nonlinear pharmacokinetics above 100 mg doses and zero-order elimination. Onapristone does not bind AAG and exhibits a much shorter terminal half-life (t1/2) than both mifepristone and lilopristone [1]. Lilopristone occupies an intermediate pharmacokinetic position, though its full human pharmacokinetic parameters remain less completely characterized. All three agents are CYP3A4 substrates and demonstrate CYP3A4 inactivation in vitro, suggesting potential drug-drug interaction liabilities upon co-administration with CYP3A4 substrates [2].

Pharmacokinetics Drug metabolism CYP3A4 substrate

In Vitro Antiproliferative Efficacy: Lilopristone vs. Mifepristone in Ectopic Endometrial Stromal Cells

In vitro studies directly comparing lilopristone and mifepristone on ectopic endometrial stromal cells demonstrate that lilopristone significantly suppresses cell proliferation in a dose-dependent manner [1]. Both compounds were evaluated for their effects on platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) expression, key mediators in endometriosis pathophysiology. The study provides head-to-head comparison data confirming that lilopristone exerts antiproliferative effects comparable to mifepristone in this experimental system [2].

Endometriosis Stromal cell proliferation PDGF and VEGF expression

Comparative Abortifacient Potency: Lilopristone vs. Mifepristone in Guinea-Pig Model

A comparative study evaluating the pregnancy-terminating potencies of mifepristone, lilopristone (ZK 98734), and HRP 2000 in guinea-pigs during mid-gestation found that all three anti-progestins were equipotent at terminating pregnancy in this animal model [1]. Notably, mifepristone demonstrated greater effectiveness at low doses compared to lilopristone. The study concluded that none of the three anti-progestins exhibited superior potency over the others in this specific experimental paradigm. Sulprostone co-administration tended to increase the effectiveness of mifepristone and HRP 2000 without affecting the abortion interval [2].

Pregnancy termination Abortifacient efficacy Anti-progestin pharmacology

Luteolytic Activity Comparison: Lilopristone (ZK-98734) vs. Mifepristone (RU-38486)

In a comparative study examining luteolytic actions in rats, both RU-38486 (mifepristone) and ZK-98734 (lilopristone) were administered at 3 mg/day. RU-38486 treatment induced more marked degeneration of luteal cells compared to ZK-98734, with both compounds producing a significant decrease in peripheral plasma progesterone concentrations [1]. This differential luteolytic potency suggests that lilopristone may provide a more moderate approach to corpus luteum disruption compared to mifepristone, while still achieving meaningful progesterone reduction. The study suggests these antiprogestagens act via inhibition of luteal function in addition to their antagonism at the uterine progesterone receptor level [2].

Luteolysis Corpus luteum function Progesterone synthesis inhibition

CYP3A4-Mediated N-Demethylation: Lilopristone vs. Onapristone

Metabolism studies using human liver microsomes demonstrated that both lilopristone and onapristone undergo N-demethylation, with cytochrome P450 3A4 (CYP3A4) identified as the principal enzyme responsible for this metabolic pathway [1]. This finding places lilopristone and onapristone within the same CYP3A4 substrate category as mifepristone. Furthermore, evidence supports that these antiprogestins inactivate CYP3A4 in a cofactor- and time-dependent manner, suggesting the potential for drug-drug interactions and time-dependent nonlinearities in pharmacokinetics during long-term administration [2].

Drug metabolism Cytochrome P450 N-demethylation

Lilopristone Research Applications: Evidence-Based Procurement Scenarios


Antifertility and Reproductive Pharmacology Studies

Lilopristone is suitable for antifertility research applications including induction of menstruation, inhibition of nidation, and termination of pregnancy in experimental models, with demonstrated efficacy comparable to mifepristone in multiple species including bonnet monkeys and common marmosets [1]. Procurement is indicated for laboratories investigating progesterone-dependent reproductive processes where the reduced antiglucocorticoid activity profile offers advantages for long-term or repeated dosing protocols.

Endometriosis Pathophysiology and Therapeutic Development

In vitro and in vivo studies confirm lilopristone effectively suppresses ectopic endometrial stromal cell proliferation and inhibits growth of endometrial explants in rat models of endometriosis, with efficacy comparable to mifepristone [1]. This compound is appropriate for research programs investigating progesterone receptor antagonism as a therapeutic strategy for endometriosis, particularly where antiglucocorticoid-mediated confounding effects are undesirable.

Comparative Pharmacokinetic and Metabolism Studies

As a CYP3A4 substrate with demonstrated enzyme inactivation properties and an elimination profile intermediate between mifepristone and onapristone [1], lilopristone serves as a valuable comparator compound for structure-pharmacokinetic relationship studies within the antiprogestin class. Procurement is recommended for laboratories conducting drug metabolism investigations or developing in vitro CYP3A4 interaction assays.

Progesterone Receptor Signaling and Antagonism Research

Lilopristone functions as a competitive progesterone receptor antagonist with high affinity for the progesterone receptor and additional binding to glucocorticoid receptors [1]. The compound is indicated for fundamental receptor pharmacology studies, structure-activity relationship investigations of C17α side chain modifications, and mechanistic studies of progesterone-dependent gene expression where direct comparison with mifepristone is experimentally required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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